

# Application Notes and Protocols: Cinnamyl Isovalerate in Food Flavoring

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## Compound of Interest

Compound Name: Cinnamyl isovalerate

Cat. No.: B1232534

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## Introduction

**Cinnamyl isovalerate** (CAS No. 140-27-2, FEMA No. 2302) is a flavor ingredient recognized for its complex aromatic profile, contributing sweet, fruity, spicy, and floral notes to a variety of food products.[1][2][3][4] As an ester of cinnamyl alcohol and isovaleric acid, it is a valuable component in the creation of fruit flavors such as apple, pineapple, and cherry, as well as in spice and tobacco flavorings.[2][5] This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization and evaluation of **cinnamyl isovalerate** in food and beverage applications.

## Chemical and Physical Properties

**Cinnamyl isovalerate** is a colorless to pale yellow liquid with a molecular formula of  $C_{14}H_{18}O_2$  and a molecular weight of 218.29 g/mol .[2][6] It is insoluble in water but miscible in oils and ethanol.[6][7]

## Regulatory Status

**Cinnamyl isovalerate** is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) (FEMA Number 2302).[1][2][6][8] It is also recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and

is permitted for direct addition to food for human consumption under FDA 21 CFR 172.515.[1]  
[6][8][9]

## Sensory Profile

The sensory characteristics of **cinnamyl isovalerate** are a key aspect of its application in food. It is described as having a fruity, sweet, and pineapple-like taste with waxy and spicy nuances. [2] Its odor is characterized as spicy, floral, and fruity.[1] At a concentration of 1.00%, its odor is described as sour, fermented, winery, yeasty, and woody fruity.[1]

## Quantitative Data

The following table summarizes the key quantitative data for **cinnamyl isovalerate**.

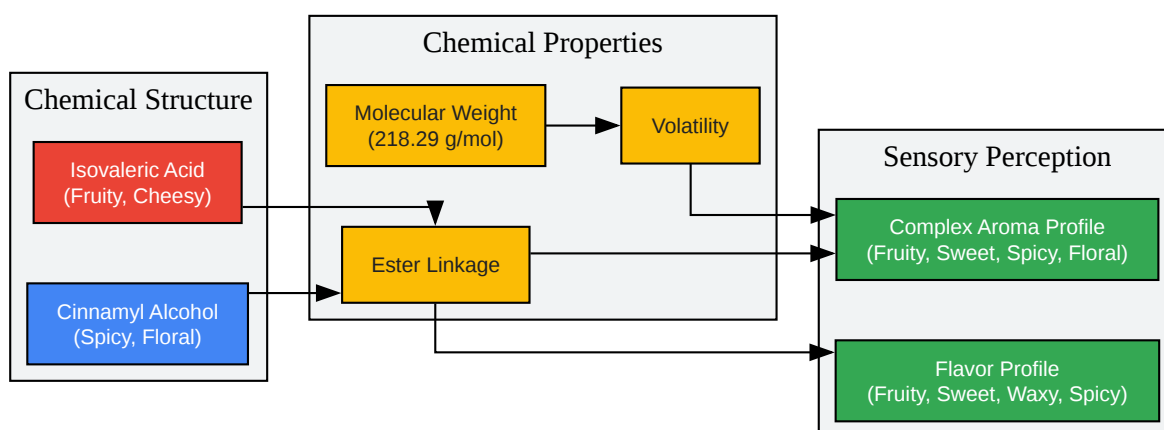
Parameter	Value	Reference
FEMA Number	2302	[1][2][6][8]
JECFA Number	654	[1][6]
CAS Number	140-27-2	[1][2][6]
Molecular Weight	218.29 g/mol	[2][6]
Boiling Point	313 °C (lit.)	[2]
Density	0.992 g/mL at 25 °C (lit.)	[2]
Refractive Index	n <sub>20</sub> /D 1.52 (lit.)	[2]
Flash Point	>230 °F	[2]
Solubility	Insoluble in water; miscible in oils and ethanol	[6][7]
Oral LD50 (rat)	5000 mg/kg	[1]
Dermal LD50 (rabbit)	> 5000 mg/kg	[1]

Typical Usage Levels in Food (ppm)

Food Category	Average Usual ppm	Average Maximum ppm
Baked Goods	-	3.6
Beverages (non-alcoholic)	-	2.2
Chewing Gum	19.0	30.0

Data sourced from The Good Scents Company.[1]

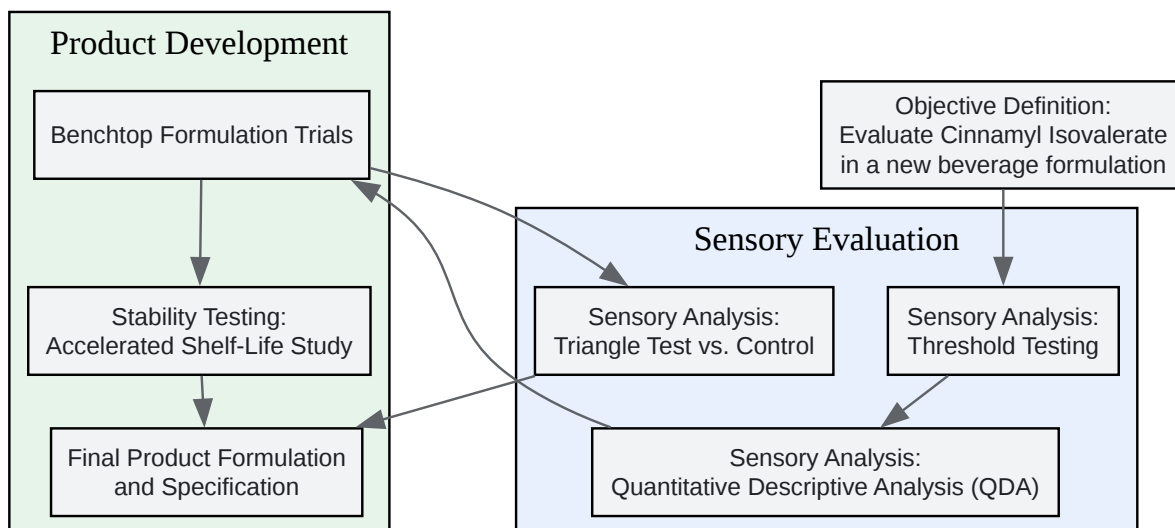
## Logical Relationship of Cinnamyl Isovalerate Properties



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Caption: Relationship between chemical structure and sensory perception.

## Experimental Workflow for Evaluation



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Caption: Workflow for evaluating **cinnamyl isovalerate** in a food product.

## Experimental Protocols

### Sensory Analysis: Triangle Test

Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing **cinnamyl isovalerate**.

Materials:

- Control food/beverage product.
- Experimental food/beverage product formulated with a target level of **cinnamyl isovalerate**.
- Identical sample cups, coded with random three-digit numbers.
- Palate cleansers (e.g., unsalted crackers, filtered water).
- Ballot sheets for each panelist.
- Trained sensory panelists (minimum of 15-30).[3]

#### Protocol:

- Prepare the control and experimental samples. Ensure they are at the same temperature and serving size.
- For each panelist, present three coded samples: two will be the same (either both control or both experimental) and one will be different.<sup>[1][3][10][11]</sup> The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).<sup>[1][11]</sup>
- Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.<sup>[10][11]</sup>
- Provide palate cleansers for use between samples to minimize flavor carry-over.<sup>[10]</sup>
- Collect the completed ballots.
- Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically a one-third probability).<sup>[3][11]</sup>

## Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Objective: To quantify the sensory attributes of a product containing **cinnamyl isovalerate**.<sup>[8]</sup>

#### Materials:

- Food/beverage samples with varying concentrations of **cinnamyl isovalerate**.
- Reference standards for specific flavor attributes (e.g., solutions of pure cinnamaldehyde for "spicy," ethyl butyrate for "fruity").
- Individual sensory booths with controlled lighting and ventilation.
- Data collection software or ballot sheets with line scales (e.g., 15 cm).
- Trained sensory panel (8-15 members).<sup>[4][12]</sup>

Protocol:

- Panelist Training:
  - Familiarize the panel with the product and the sensory attributes associated with **cinnamyl isovalerate** (e.g., fruity, sweet, spicy, floral, waxy).
  - Develop a consensus vocabulary to describe the sensory characteristics.
  - Train panelists to use the line scale for rating the intensity of each attribute, using reference standards to anchor the scale.
- Sample Evaluation:
  - Present the coded samples to the panelists in a randomized order.
  - Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.
  - Multiple replications should be performed for each sample.
- Data Analysis:
  - Convert the line scale ratings to numerical data.
  - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
  - Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different formulations.

## Stability Testing: Accelerated Shelf-Life Study

Objective: To evaluate the stability of **cinnamyl isovalerate** in a food matrix under accelerated storage conditions.

Materials:

- Food/beverage product formulated with a known concentration of **cinnamyl isovalerate**.

- Appropriate packaging for the product.
- Environmental chambers with controlled temperature and humidity.
- Analytical instrumentation for quantifying **cinnamyl isovalerate** (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
- Materials for sensory evaluation (as described in the sensory protocols).

#### Protocol:

- Sample Preparation and Storage:
  - Prepare a batch of the product containing **cinnamyl isovalerate** and package it in its final intended packaging.
  - Store the samples in environmental chambers at elevated temperatures (e.g., 35°C, 45°C) to accelerate degradation reactions.<sup>[5]</sup> Also, store control samples at the intended storage temperature (e.g., ambient, refrigerated).
- Time-Point Analysis:
  - At specified time intervals (e.g., 0, 2, 4, 8, 12 weeks), remove samples from both accelerated and control storage conditions.
- Analytical Testing:
  - Quantify the concentration of **cinnamyl isovalerate** in the samples using a validated analytical method such as GC-MS.<sup>[2]</sup>
  - Monitor for the formation of potential degradation products.
- Sensory Evaluation:
  - Conduct sensory analysis (e.g., triangle test against a freshly made sample or QDA) on the stored samples to assess any changes in the flavor profile.
- Data Analysis and Shelf-Life Prediction:

- Plot the degradation of **cinnamyl isovalerate** over time at different temperatures.
- Use the data from the accelerated conditions to model the degradation kinetics and predict the shelf-life of the product under normal storage conditions.
- Correlate the analytical data with the sensory data to establish an acceptable level of flavor degradation.

## Conclusion

**Cinnamyl isovalerate** is a versatile and effective flavoring ingredient that can impart desirable fruity, sweet, and spicy notes to a wide range of food products. Proper evaluation of its sensory characteristics and stability within a specific food matrix is crucial for successful product development. The protocols outlined in this document provide a framework for researchers and scientists to systematically assess the application of **cinnamyl isovalerate**, ensuring optimal flavor expression and product quality.

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